

NMR Analysis of 2-Amino-3-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-Amino-3-methylpyridine**. It includes a detailed comparison with related pyridine derivatives, experimental protocols for data acquisition, and a structural representation to aid in spectral assignment. This information is crucial for the structural elucidation and purity assessment of this important heterocyclic compound, which serves as a versatile building block in medicinal chemistry and materials science.

^1H and ^{13}C NMR Data Comparison

The following table summarizes the experimental ^1H and ^{13}C NMR chemical shift data for **2-Amino-3-methylpyridine** and compares it with its isomers, 2-Amino-5-methylpyridine and 2-Amino-6-methylpyridine, as well as the parent compound, 2-Aminopyridine. The data was acquired in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Compound	Position	1H Chemical Shift (δ , ppm)	13C Chemical Shift (δ , ppm)
2-Amino-3-methylpyridine	H-4	7.23 (dd)	C-2 (C-NH2)
	H-5	6.58 (t)	C-3 (C-CH3)
	H-6	7.93 (d)	C-4
	NH2	4.6 (br s)	C-5
	CH3	2.09 (s)	C-6
	CH3		
2-Amino-5-methylpyridine	H-3	6.41 (d)	C-2 (C-NH2)
	H-4	7.22 (dd)	C-3
	H-6	7.88 (d)	C-4
	NH2	4.46 (br s)	C-5 (C-CH3)
	CH3	2.16 (s)	C-6
	CH3		
2-Amino-6-methylpyridine	H-3	6.28 (d)	C-2 (C-NH2)
	H-4	7.29 (t)	C-3
	H-5	6.48 (d)	C-4
	NH2	4.6 (br s)	C-5
	CH3	2.36 (s)	C-6 (C-CH3)
	CH3		
2-Aminopyridine	H-3	6.61 (dd)	C-2 (C-NH2)
	H-4	7.38 (ddd)	C-3
	H-5	6.47 (ddd)	C-4

H-6	8.05 (ddd)	C-5
NH2	4.63 (br s)	C-6

Note: Data for comparative compounds is sourced from various databases and may have been acquired under slightly different conditions.

Experimental Protocol

The following is a representative experimental protocol for acquiring high-quality 1D ^1H and ^{13}C NMR spectra of **2-Amino-3-methylpyridine**.

1. Sample Preparation:

- Weigh approximately 10-20 mg of **2-Amino-3-methylpyridine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

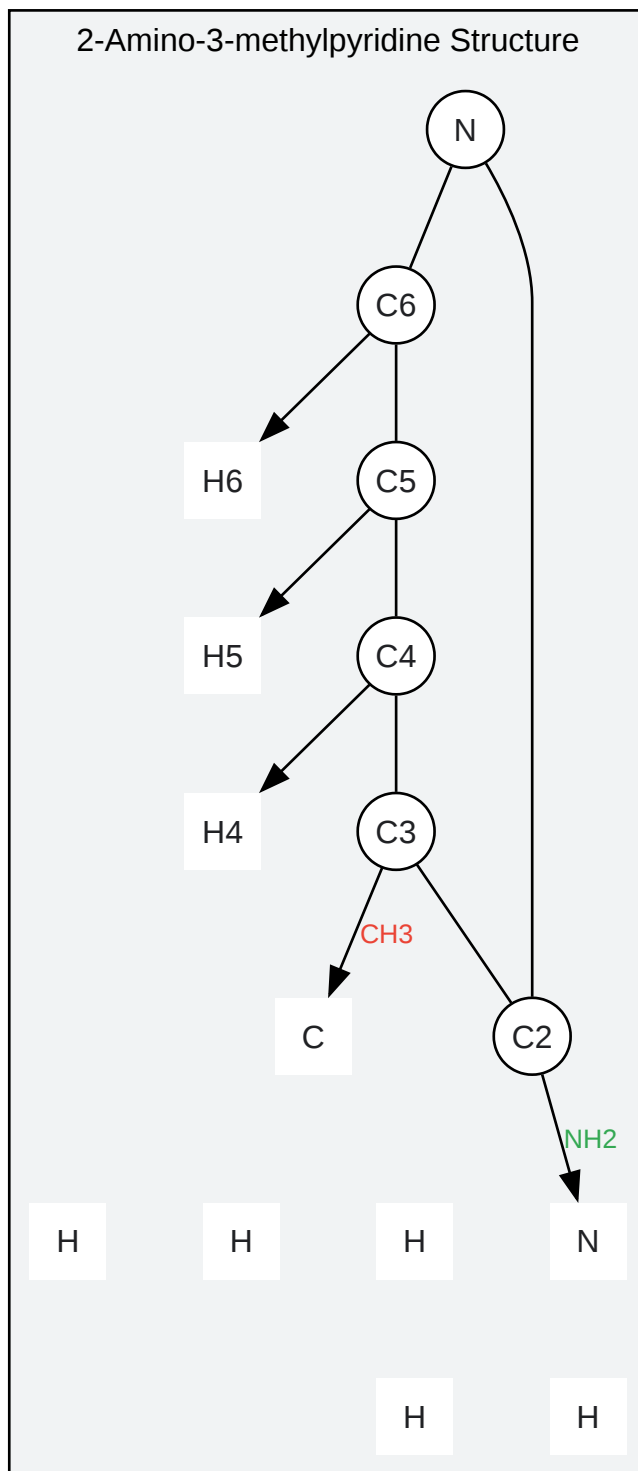
- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Temperature: 298 K.
 - Spectral Width: 16 ppm (centered around 4.7 ppm).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64, depending on the sample concentration.
- Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- **¹³C NMR Acquisition:**
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Temperature: 298 K.
 - Spectral Width: 240 ppm (centered around 120 ppm).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. The chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Structural Assignment and Visualization

The chemical structure of **2-Amino-3-methylpyridine** with atom numbering is presented below to facilitate the correlation of NMR signals to specific protons and carbons.

2-Amino-3-methylpyridine Structure

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Caption: Chemical structure of **2-Amino-3-methylpyridine** with atom numbering for NMR correlation.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com